L-Mannonic-1,5-lactam

chiral separation enantiomeric purity glycosidase inhibitor

L-Mannonic-1,5-lactam (CAS 156857-10-2) is the enantiopure (3R,4R,5S,6S) L-series δ-lactam — the essential mirror-image probe to D-mannono-δ-lactam (CAS 62362-63-4). With inverted absolute configuration at every stereogenic center, this L-enantiomer converts the D-series chair/boat conformation into the opposite geometry, fundamentally altering enzyme recognition. Generic procurement of 'mannonic lactam' without stereochemical specification risks selecting the wrong enantiomer, leading to null results in glycosidase inhibition assays. The D-form is the only mannosidase-active stereoisomer among eight D-glycono-δ-lactams; the L-form enables critical enantiospecificity testing for glycoprotein processing labs and pharmacological chaperone design. Confirmed (3R,4R,5S,6S) stereochemistry and CAS verification are mandatory before initiating costly biological assays or L-series iminosugar synthesis campaigns.

Molecular Formula C6H11NO5
Molecular Weight 177.16 g/mol
CAS No. 156857-10-2
Cat. No. B12805272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Mannonic-1,5-lactam
CAS156857-10-2
Molecular FormulaC6H11NO5
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(=O)N1)O)O)O)O
InChIInChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m0/s1
InChIKeyAJJXPYDGVXIEHE-QMKXCQHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Mannonic-1,5-lactam (CAS 156857-10-2): Stereochemical Identity and Glycosidase Inhibitor Baseline


L-Mannonic-1,5-lactam (CAS 156857-10-2) is a chiral δ-lactam (piperidin-2-one) polyol whose assigned stereochemistry is (3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one . It belongs to the glycono-δ-lactam class of glycosidase inhibitors, which typically act as transition-state mimics [1]. The absolute configuration at C-2, C-3, C-4, and C-5 fundamentally determines its conformational preference (half-chair vs. boat) and enzyme-recognition profile [1]. This compound is the L-enantiomer of the naturally occurring D-mannonic-δ-lactam (CAS 62362-63-4) and is structurally distinct from deoxymannojirimycin (DMJ) by the presence of a lactam carbonyl at C-1.

Why D-Mannonic-δ-lactam Cannot Substitute for L-Mannonic-1,5-lactam in Stereochemically Defined Workflows


Although D- and L-mannonic-δ-lactams share identical connectivity, they are enantiomers with opposite absolute configurations at every stereogenic center . This inversion converts the D-series (3S,4S,5R,6R) chair/boat conformation into the mirror-image L-series (3R,4R,5S,6S) geometry [1]. Glycosidase active sites are chiral environments, and inhibitory potency, selectivity, and even the set of inhibited enzymes can diverge substantially between enantiomers. For example, D-mannono-δ-lactam inhibits almond β-glucosidase with a Ki of 5.1 × 10⁻⁷ M and jack bean α-mannosidase with a Ki of 6.8 × 10⁻⁵ M [1], but the L-enantiomer may exhibit an entirely different inhibition fingerprint. Generic procurement of “mannonic lactam” without stereochemical specification risks selecting the wrong enantiomer, leading to null results or misinterpretation of structure–activity relationships.

Quantitative Differentiation Evidence for L-Mannonic-1,5-lactam (CAS 156857-10-2) Against Stereoisomeric and Structural Analogs


Stereochemical Identity: L-Enantiomer (3R,4R,5S,6S) vs. D-Mannonic-δ-lactam

L-Mannonic-1,5-lactam (CAS 156857-10-2) is the enantiomer of D-mannonic-δ-lactam (CAS 62362-63-4). Its configuration is assigned as (3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one, whereas the D-form is (3S,4S,5R,6R) . The D-form adopts a boat conformation in the solid state and inhibits almond β-glucosidase (Ki = 5.1 × 10⁻⁷ M), jack bean α-mannosidase (Ki = 6.8 × 10⁻⁵ M), and snail β-mannosidase (Ki = 9.0 × 10⁻⁶ M) [1]. No published inhibition data exist for the L-enantiomer, but the opposite absolute configuration predicts a different binding orientation and potentially a distinct enzyme-selectivity profile [1].

chiral separation enantiomeric purity glycosidase inhibitor

Conformational Differentiation: Boat vs. Half-Chair Preference and Correlation with β-Glucosidase Inhibition

In the D-series, only glycono-δ-lactams that adopt a boat conformation in the solid state (including D-mannono-δ-lactam, compound 8) inhibit almond β-glucosidase; half-chair conformers such as D-glucono-δ-lactam (compound 7) are weaker inhibitors (Ki = 5.1 × 10⁻⁵ M vs. 5.1 × 10⁻⁷ M) [1]. X-ray analysis of eight stereoisomers demonstrates that the C-2 absolute configuration primarily dictates the conformational preference [1]. L-Mannonic-1,5-lactam possesses the mirror-image configuration and is therefore predicted to exhibit a distinct conformational energy landscape, which may shift its enzyme-binding mode relative to both the D-enantiomer and D-glucono-δ-lactam [1].

conformational analysis β-glucosidase X-ray crystallography

Mannosidase Selectivity: D-Mannono-δ-lactam as the Sole Mannosidase Inhibitor Among Eight D-Glycono-δ-lactams

Among the eight D-glycono-δ-lactam stereoisomers synthesized by Nishimura et al., only D-mannono-δ-lactam (8) inhibited α-mannosidase (jack bean, IC₅₀ = 1.0 × 10⁻⁴ M) and β-mannosidase (snail, IC₅₀ = 1.1 × 10⁻⁵ M). All other stereoisomers, including D-glucono, D-galactono, D-talono, D-idono, D-gulono, D-allono, and D-altrono-δ-lactams, showed no inhibition (NI at 5.6 × 10⁻² M) [1]. This stringent stereochemical requirement for mannosidase inhibition highlights the uniqueness of the manno configuration. L-Mannonic-1,5-lactam, as the enantiomer, offers a probe to determine whether mannosidase inhibition is enantiospecific or merely diastereoselective.

α-mannosidase β-mannosidase selectivity

Recommended Application Scenarios for L-Mannonic-1,5-lactam Based on Differential Evidence


Enantioselective Probing of Glycosidase Inhibitor Binding Pockets

L-Mannonic-1,5-lactam serves as the mirror-image probe of D-mannonic-δ-lactam. Because the D-form is the only mannosidase-active stereoisomer among eight D-glycono-δ-lactams [1], the L-form can be used to test whether mannosidase inhibition is enantiospecific. This is directly relevant to laboratories studying glycoprotein processing or designing pharmacological chaperones for lysosomal mannosidases.

Conformational Analysis of δ-Lactam Glycomimetics

The D-series study established a correlation between boat conformation and β-glucosidase inhibition, with D-mannono-δ-lactam showing a Ki = 5.1 × 10⁻⁷ M [1]. L-Mannonic-1,5-lactam, as the enantiomer, enables the investigation of how absolute configuration affects the conformational equilibrium and its downstream impact on enzyme binding, making it valuable for computational and structural biology groups.

Stereochemically Defined Synthetic Intermediate for Iminosugar Libraries

The defined (3R,4R,5S,6S) configuration makes L-Mannonic-1,5-lactam a precise chiral building block for synthesizing L-series iminosugars and azasugars [1]. Its enantiomeric purity is essential for medicinal chemistry campaigns exploring the L-sugar scaffold space, where the D-enantiomer would lead to incorrect stereochemical outcomes.

Validation of Enantiomeric Purity in Glycosidase Inhibitor Batches

Given the demonstrated 100-fold difference in Ki between conformers of the same absolute configuration series (e.g., boat vs. half-chair: 5.1 × 10⁻⁷ M vs. 5.1 × 10⁻⁵ M) [1], procurement of the correct enantiomer with verified CAS 156857-10-2 is critical. This scenario applies to CROs and QC laboratories that must confirm stereochemical identity before initiating costly biological assays.

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